2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group, linked via a sulfanyl (-S-) bridge to an ethanone moiety. The pyridinyl-oxadiazole-sulfanyl scaffold is known for its versatility in coordination chemistry and bioactivity, particularly in antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-16(22-11-3-5-13-4-1-2-6-15(13)22)12-25-18-21-20-17(24-18)14-7-9-19-10-8-14/h1-2,4,6-10H,3,5,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFFKMOPKPTFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting pyridine-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.
Thioacetylation: The oxadiazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under controlled conditions.
Coupling with Tetrahydroquinoline: The final step involves coupling the thioacetylated oxadiazole with 1,2,3,4-tetrahydroquinoline through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole exhibit significant antimicrobial properties. For instance, a study involving the synthesis of various oxadiazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The compound's ability to inhibit microbial growth suggests it could be developed into effective antimicrobial agents.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that certain derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from similar frameworks demonstrated selective toxicity towards human liver cancer cells (HepG2), outperforming standard chemotherapeutic agents like methotrexate . The incorporation of the tetrahydroquinoline moiety may enhance the biological activity of these compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one with various biological targets. These studies help elucidate the mechanisms by which these compounds exert their biological effects. The computational analysis has shown that these compounds can effectively interact with key biomolecules involved in disease pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the oxadiazole ring followed by subsequent modifications to introduce the tetrahydroquinoline structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, disrupting their normal function and leading to cell death.
Pathways Involved: It interferes with DNA replication and protein synthesis pathways, which are critical for the survival and proliferation of bacterial and cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs primarily differ in (i) the substituents on the oxadiazole ring, (ii) the nature of the sulfanyl-linked moiety, and (iii) the terminal substituent (e.g., tetrahydroquinoline vs. benzimidazole or aryl groups). Below is a comparative analysis:
Key Observations
- Anti-inflammatory Activity: Compound 4b (benzimidazole analog) demonstrates 63.35% inhibition in carrageenan-induced inflammation assays, comparable to diclofenac (68.94%) . The tetrahydroquinoline variant’s activity remains untested but is hypothesized to exhibit improved blood-brain barrier penetration due to the bicyclic amine group .
- Oxadiazole Substituent Effects : Pyridin-4-yl substitution (as in the target compound and 4b ) is associated with enhanced π-π stacking in target binding, whereas propan-2-yl () or methylphenyl () groups may prioritize lipophilicity over specific interactions.
- Terminal Group Impact: Quinazolinone derivatives (e.g., ID: 46824343) show high activity scores (9.3), though the assay context is unclear . The tetrahydroquinoline group’s rigid structure may confer stability against metabolic degradation compared to benzimidazole or aryl termini .
Pharmacokinetic and Structural Insights
- Molecular Weight : The target compound’s molecular weight is likely >400 Da (inferred from analogs), which may limit oral bioavailability per Lipinski’s rules. Smaller analogs (e.g., ID: 3298-0069, 342.33 Da) could offer better absorption .
Biological Activity
The compound 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with oxadiazole and thioether functionalities. Various methods have been reported in literature for the synthesis of similar oxadiazole derivatives. For instance, one study synthesized a series of related compounds by fusing 5-(pyridin-4-yl)-1,3,4-oxadiazole with substituted benzoxazole derivatives using methods like refluxing in organic solvents .
Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study evaluated several synthesized compounds for their antibacterial and antifungal activities against standard strains. The results demonstrated that certain compounds showed potent activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6c | E. coli | 18 |
| 6d | S. aureus | 20 |
| 6e | P. aeruginosa | 15 |
Antioxidant Properties
The antioxidant activity of these compounds was assessed using DPPH radical scavenging assays. Results indicated that some derivatives exhibited high scavenging activity, suggesting their potential use as antioxidants in pharmaceutical applications .
Antitubercular Activity
Molecular docking studies revealed that certain derivatives displayed promising antitubercular activity against Mycobacterium tuberculosis. The docking scores indicated strong interactions with key amino acids in the target proteins, which may contribute to their efficacy .
Table 2: Antitubercular Activity
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 6c | 10 | Very Active |
| 6d | 20 | Active |
| 6e | 30 | Moderately Active |
The biological activity of these compounds is likely attributed to their ability to interfere with cellular processes in microbial cells. For instance, oxadiazole derivatives may inhibit key enzymes or disrupt membrane integrity, leading to cell death. Additionally, the presence of the pyridine ring may enhance lipophilicity, facilitating better cell membrane penetration .
Case Studies
In a notable case study, a series of oxadiazole derivatives were tested for their biological activities in a controlled laboratory setting. The study found that modifications in the substituent groups significantly influenced the biological efficacy of the compounds. For example, variations in the alkyl chain length or functional groups attached to the oxadiazole ring resulted in altered antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
